molecular formula C11H13BrClNO2 B8301658 2-(5-Bromo-pyridin-2-yl)-5-chloro-pentanoic acid methyl ester

2-(5-Bromo-pyridin-2-yl)-5-chloro-pentanoic acid methyl ester

Cat. No. B8301658
M. Wt: 306.58 g/mol
InChI Key: BVYGFYNMOODUGP-UHFFFAOYSA-N
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Description

2-(5-Bromo-pyridin-2-yl)-5-chloro-pentanoic acid methyl ester is a useful research compound. Its molecular formula is C11H13BrClNO2 and its molecular weight is 306.58 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

methyl 2-(5-bromopyridin-2-yl)-5-chloropentanoate

InChI

InChI=1S/C11H13BrClNO2/c1-16-11(15)9(3-2-6-13)10-5-4-8(12)7-14-10/h4-5,7,9H,2-3,6H2,1H3

InChI Key

BVYGFYNMOODUGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCl)C1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of NaH (60%, 1.8 g, 44.9 mmol) dispersion in a mixture of DMF (60 mL), (5-Bromo-pyridin-2-yl)-acetic acid methyl ester (8.6 g, 37.4 mmol) was added under N2. After stirring and cooling on ice for 1 h, 3-chloro-1-propyl bromide (7.07 g, 44.9 mmol) was added dropwise and stirring was continued for 30 min under 10 degrees Celsius, then water was added and the mixture and extracted with EtOAc. The organic layer was dried (MgSO4) and evaporated in vacuo. The oily residue was purified by chromatography (Petroleum ether:EtOAc=15:1) to give an oil (6.87 g, 60%). MS: calc'd 305 (MH+), exp 305 (MH+). 1H NMR (400 MHz, CDCl3-d) 8.64 (d, 1H, J=2.4 Hz), 7.84 (dd, 1H, J=2.4, 8.4 Hz), 7.28 (s, 1H), 3.90-3.84 (m, 1H), 3.71 (s, 3H), 3.55 (t, 2H, J=6.4 Hz), 2.32-2.20 (m, 1H), 2.14-2.05 (m, 1H), 1.88-1.67 (m, 2H).
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1.8 g
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7.07 g
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8.6 g
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60 mL
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Yield
60%

Synthesis routes and methods II

Procedure details

Key building block 2-(5-bromo-pyridin-2-yl)-5-chloro-pentanoic acid (XII) can be prepared according to Scheme 8. Starting with commercially available 5-bromo-2-iodo-pyridine (XXXV), copper-catalyzed reaction with malonic acid diethyl ester furnishes 2-(5-bromo-pyridin-2-yl)-malonic acid diethyl ester (XXXVI). Hydrolysis and decarboxylation under basic conditions gives (5-bromo-pyridin-2-yl)-acetic acid (XXXVII), which subsequently can undergo nucleophilic acyl substitution with thionyl chloride in methanol to provide (5-bromo-pyridin-2-yl)-acetic acid methyl ester (XXXVIII). Deprotonation of XXXVIII with strong base followed by alkylation with 1-bromo-3-chloropropane gives 2-(5-bromo-pyridin-2-yl)-5-chloro-pentanoic acid methyl ester (XXXIX), which can then be hydrolyzed under aqueous basic conditions to furnish key building block 2-(5-bromo-pyridin-2-yl)-5-chloro-pentanoic acid (XII).
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